2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride
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Overview
Description
2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are then reduced . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to its biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities .
Uniqueness
2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological profile and potential therapeutic applications . The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes and biological effects compared to other similar compounds .
Properties
CAS No. |
2323066-97-1 |
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Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
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